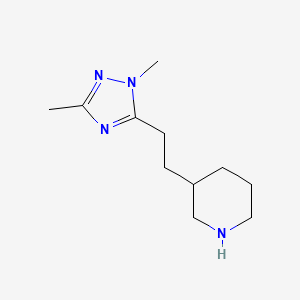
3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is a chemical compound that features a piperidine ring substituted with a 1,3-dimethyl-1H-1,2,4-triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with a suitable piperidine derivative. One common method includes the alkylation of 1,3-dimethyl-1H-1,2,4-triazole with 2-chloroethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the triazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. The triazole ring is known for its bioisosteric properties, making it a valuable component in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure is conducive to interactions with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-1H-1,2,4-triazole: A simpler analog that lacks the piperidine ring.
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)ethylamine: Similar structure but with an amine group instead of a piperidine ring.
3-(2-(1H-1,2,4-Triazol-5-yl)ethyl)piperidine: Lacks the methyl groups on the triazole ring.
Uniqueness: The presence of both the piperidine and 1,3-dimethyl-1H-1,2,4-triazole moieties in 3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine provides a unique combination of properties. The piperidine ring offers flexibility and hydrophobic interactions, while the triazole ring contributes to hydrogen bonding and coordination capabilities. This combination makes the compound particularly versatile in various applications.
Propriétés
Formule moléculaire |
C11H20N4 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
3-[2-(2,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-9-13-11(15(2)14-9)6-5-10-4-3-7-12-8-10/h10,12H,3-8H2,1-2H3 |
Clé InChI |
NHAUXXUDZMRFMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)CCC2CCCNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


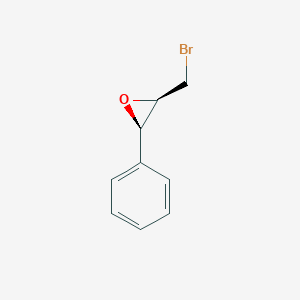
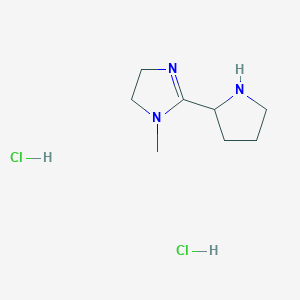

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid](/img/structure/B13624203.png)
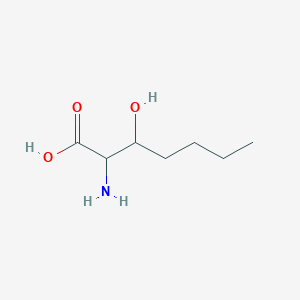



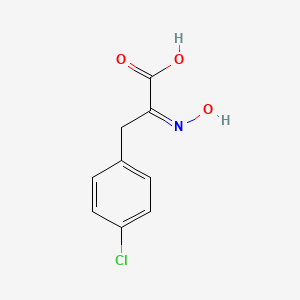

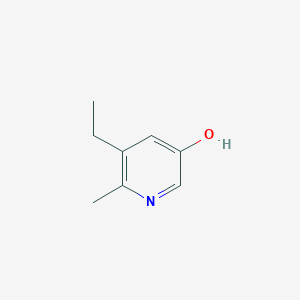
![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)


